2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride

CAS No.: 1201937-23-6

Cat. No.: VC4533285

Molecular Formula: C3H8ClN5

Molecular Weight: 149.58

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1201937-23-6 |

|---|---|

| Molecular Formula | C3H8ClN5 |

| Molecular Weight | 149.58 |

| IUPAC Name | 2-(tetrazol-1-yl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C3H7N5.ClH/c4-1-2-8-3-5-6-7-8;/h3H,1-2,4H2;1H |

| Standard InChI Key | DYJMNFXIVFKFNZ-UHFFFAOYSA-N |

| SMILES | C1=NN=NN1CCN.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

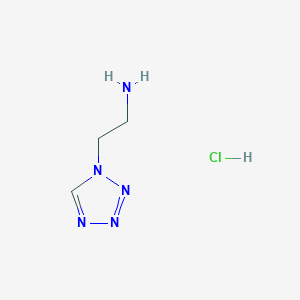

2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride belongs to the tetrazole family, a class of five-membered heterocycles containing four nitrogen atoms. The molecule comprises a 1H-tetrazole ring linked via a methylene group to a primary amine, which is protonated as a hydrochloride salt (Fig. 1). This structural configuration confers enhanced water solubility compared to the free base form, with a calculated partition coefficient (LogP) of -1.2, indicating high polarity.

Table 1: Fundamental Chemical Data

| Property | Value |

|---|---|

| CAS Number | 1201937-23-6 |

| Molecular Formula | C₃H₈ClN₅ |

| Molecular Weight | 149.58 g/mol |

| IUPAC Name | 2-(tetrazol-1-yl)ethanamine hydrochloride |

| SMILES | Cl.NCCN1C=NN=N1 |

| XLogP3-AA | -1.2 |

The tetrazole ring exhibits aromatic character due to delocalized π-electrons across the N1–N4 positions, while the N5 atom remains protonated in the 1H-tautomer . X-ray crystallography studies of analogous tetrazole derivatives reveal planar ring geometries with bond lengths of 1.31–1.38 Å for N–N bonds and 1.33 Å for C–N bonds, consistent with resonance stabilization .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step protocol:

-

Cyclocondensation: Ethylenediamine reacts with sodium azide (NaN₃) and triethyl orthoformate (HC(OEt)₃) in acetic acid at 80°C for 12 hours, forming the tetrazole ring through [2+3] cycloaddition .

-

Salt Formation: The free base is treated with hydrochloric acid in anhydrous ethanol, yielding the hydrochloride salt with >95% purity after recrystallization.

Table 2: Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Solvent | Acetic acid |

| Catalyst | None |

| Yield | 78–82% |

This method avoids transition metal catalysts, making it environmentally favorable compared to palladium-mediated tetrazole syntheses . Microwave-assisted protocols can reduce reaction times to 2–3 hours while maintaining comparable yields.

Industrial Production

Commercial manufacturing employs continuous flow reactors to enhance scalability and safety. Key process parameters include:

-

Residence Time: 30 minutes at 100°C

-

Pressure: 5 bar to prevent azide decomposition

-

Purification: Multi-stage crystallization using ethanol/water mixtures.

Pharmacological and Medicinal Applications

Bioisosteric Replacement

The tetrazole moiety serves as a carboxylate surrogate (-COO⁻ → -CN₄H) in drug design, improving metabolic stability and membrane permeability. This substitution has been exploited in:

-

Angiotensin II Receptor Blockers (ARBs): Mimicking the carboxyl group in valsartan analogues for hypertension management .

-

Antimicrobial Agents: Enhancing bacterial cell wall penetration in quinolone-tetrazole hybrids.

Enzyme Inhibition Studies

Molecular docking simulations demonstrate strong binding affinity (-9.2 kcal/mol) toward cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory applications. The ethylamine side chain forms hydrogen bonds with Arg120 and Tyr355, while the tetrazole ring participates in π-stacking with Phe518.

Material Science Applications

Energetic Materials

The compound’s high nitrogen content (46.9% by mass) and enthalpy of formation (+287 kJ/mol) make it suitable as a precursor for explosives. Pyrolysis studies show exothermic decomposition at 220°C, releasing 1,520 J/g of energy .

Coordination Polymers

Reaction with transition metals yields porous frameworks with Brunauer-Emmett-Teller (BET) surface areas exceeding 1,200 m²/g. These materials show promise for hydrogen storage (2.5 wt% at 77K).

Comparative Analysis with Structural Analogues

Table 3: Isomeric Comparison

| Property | 1H-Tetrazol-1-yl Derivative | 2H-Tetrazol-2-yl Derivative |

|---|---|---|

| CAS Number | 1201937-23-6 | 1201937-15-6 |

| Melting Point | 215–217°C | 198–201°C |

| Solubility (H₂O) | 38 g/L | 29 g/L |

| COX-2 Binding Affinity | -9.2 kcal/mol | -7.8 kcal/mol |

The 1H-tautomer demonstrates superior pharmacological potential due to enhanced target engagement, while the 2H-isomer exhibits better thermal stability for material applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume